Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate

Descripción

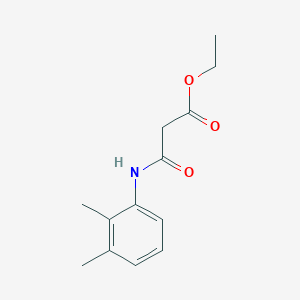

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate (CAS 6315-45-3) is an ester derivative featuring a 2,3-dimethyl-substituted anilino group attached to a β-ketoester scaffold. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol. This compound is structurally characterized by an ethyl ester group, a ketone moiety, and a substituted aniline ring, making it a versatile intermediate in organic synthesis. It is primarily utilized in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its reactivity in condensation and cyclization reactions . Synonyms include NSC-21282 and ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate .

Propiedades

Número CAS |

104330-55-4 |

|---|---|

Fórmula molecular |

C13H17NO3 |

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,14,15) |

Clave InChI |

OKFWGFFGHUJULP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(=O)NC1=CC=CC(=C1C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester typically involves the reaction of 2,3-dimethylphenyl isocyanate with ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of a carbamate linkage between the isocyanate and the acetoacetate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2,3-Dimethylphenyl)carbamoylacetic acid ethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential use as a pharmaceutical agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of ethyl 3-oxopropanoate derivatives arises from variations in the aromatic or heterocyclic substituents attached to the β-ketoester core. Below is a systematic comparison with key analogs:

Substituent Position and Electronic Effects

- Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate (CAS 1357923-30-8): This analog features a 2,6-dimethylanilino group and an additional acetylated amino group. Molecular Formula: C₁₅H₂₀N₂O₄. Key Difference: Enhanced steric effects may limit its utility in bulky coupling reactions.

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: The 3,5-difluorophenyl group introduces strong electron-withdrawing effects, increasing the electrophilicity of the ketone moiety. This enhances its reactivity in Knoevenagel condensations compared to the electron-donating methyl groups in the target compound . Application: Preferred in synthesizing fluorinated bioactive molecules .

Heterocyclic vs. Aromatic Substituents

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate: Substitution with a 3-nitropyridin-4-yl group introduces a heterocyclic ring with a nitro electron-withdrawing group. This derivative exhibits lower synthetic yields (50%) compared to the target compound, likely due to the nitro group’s destabilizing effects during synthesis . Yield: 50% . Reactivity: Nitro groups facilitate nucleophilic aromatic substitution but may require harsher conditions.

- Ethyl 3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropanoate: This compound replaces the aniline group with a pyrrolidine ring, synthesized via Grubbs catalyst-mediated metathesis. The heterocyclic substituent enhances solubility in polar solvents, unlike the hydrophobic 2,3-dimethylanilino derivative .

Functional Group Modifications

- (E)-Ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate: Incorporates a 4-fluorophenyl acrylate group, enabling conjugation reactions. The extended π-system and fluorine atom improve binding affinity in drug candidates targeting CNS disorders, unlike the simpler β-ketoester structure of the target compound . Synthesis: Requires 144 hours of reflux with CaSO₄, indicating slower kinetics due to steric bulk .

- Ethyl 3-(3,4-dimethoxyphenethylamino)-3-oxo-2-phenylpropanoate: Features a phenethylamino side chain and methoxy groups, enabling hydrogen bonding. This derivative exhibits a moderate yield (53%) and higher polarity (Rf = 0.26) compared to the target compound’s hydrophobic profile .

Data Tables for Comparative Analysis

Table 2: Substituent Effects on Reactivity

| Substituent Type | Electronic Effect | Steric Effect | Preferred Reactions |

|---|---|---|---|

| 2,3-dimethylanilino (target) | Moderate donating | Moderate | Cyclocondensation, alkylation |

| 3,5-difluorophenyl | Strong withdrawing | Low | Knoevenagel, nucleophilic acyl substitution |

| 2,6-dimethylanilino | Moderate donating | High | Sterically hindered couplings |

| 3-nitropyridin-4-yl | Strong withdrawing | Moderate | SNAr, reduction |

Research Findings and Trends

- Synthetic Efficiency : Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) often require longer reaction times or higher temperatures compared to electron-donating methyl-substituted analogs .

- Biological Activity: Fluorinated and methoxy-substituted derivatives show enhanced bioactivity in drug discovery, while dimethylanilino variants are preferred for agrochemical intermediates .

- Market Demand: Ethyl 3-oxopropanoate derivatives with heterocyclic substituents (e.g., indole, pyrrolidine) are gaining traction in high-throughput pharmaceutical synthesis .

Actividad Biológica

Ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a dimethylaniline moiety. Its chemical formula is , and it possesses a molecular weight of approximately 221.25 g/mol. The structure can be represented as follows:

Biological Activity Overview

1. Antimicrobial Properties

Recent studies have indicated that various derivatives of oxopropanoates exhibit antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

2. Anticancer Activity

The compound has been investigated for its anticancer potential. Research indicates that oxopropanoate derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

1. Cell Membrane Disruption

- The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

2. Apoptosis Induction

- In cancer cells, it may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

3. Inhibition of Enzymatic Activity

- It may inhibit key enzymes involved in metabolic pathways critical for both microbial growth and cancer cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties.

Case Study 2: Cancer Cell Line Testing

A laboratory investigation assessed the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM after 48 hours.

Q & A

Q. What are the key synthetic methodologies for preparing ethyl 3-(2,3-dimethylanilino)-3-oxopropanoate?

The compound is typically synthesized via condensation reactions between β-ketoesters and substituted anilines. For example, ethyl 3-oxopropanoate derivatives react with 2,3-dimethylaniline under acidic conditions (e.g., acetic acid or sulfuric acid) in ethanol, often with desiccants like CaSO₄ to drive the reaction to completion. Refluxing under nitrogen for extended periods (e.g., 144 hours) followed by purification via flash chromatography yields the target compound .

| Reaction Component | Role | Example Conditions |

|---|---|---|

| β-Ketoester (e.g., ethyl 3-oxopropanoate) | Electrophilic carbonyl source | 23.8 mmol in ethanol |

| 2,3-Dimethylaniline | Nucleophilic amine | Equimolar to β-ketoester |

| Acid catalyst (e.g., AcOH) | Facilitates imine formation | Catalytic amount |

| Desiccant (e.g., CaSO₄) | Removes water to shift equilibrium | 47.6 mmol (2x molar ratio) |

Q. How is the purity and structural integrity of this compound validated?

Characterization involves:

- NMR spectroscopy : Confirm the presence of the β-ketoester carbonyl (~170-175 ppm in NMR) and aromatic protons from the 2,3-dimethylanilino group (~6.5-7.5 ppm in NMR).

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~263.3 g/mol).

- Chromatography : HPLC or TLC to verify homogeneity (>95% purity) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

Yield optimization requires balancing stoichiometry, solvent choice, and reaction time. For instance:

- Solvent effects : Ethanol or acetonitrile may enhance solubility of intermediates.

- Catalyst systems : Acidic conditions (e.g., H₂SO₄) improve imine formation but may require neutralization post-reaction.

- Temperature : Reflux (~75–80°C) accelerates kinetics but may promote side reactions (e.g., ester hydrolysis). Comparative studies show yields ranging from 40% (unoptimized Claisen condensations) to >90% under optimized photoredox/iron-catalyzed conditions .

Q. What strategies resolve contradictions in spectroscopic data for β-ketoester derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism (keto-enol equilibrium) or residual solvents. Mitigation approaches include:

Q. How is this compound utilized in pharmacological studies?

The compound serves as a precursor for bioactive molecules. For example:

- Enzyme inhibition : Derivatives inhibit Mycobacterium tuberculosis Pks13 (key for mycolic acid biosynthesis) via structural mimicry.

- Neurogenesis : Analogous β-ketoesters are intermediates in synthesizing neurogenic agents like 7,8-dihydroxyflavone derivatives. Biological activity is assessed via in vitro assays (e.g., MIC for antimicrobial activity) and in vivo models (e.g., rodent neurogenesis studies) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?

- Pitfall : Low yields due to inefficient water removal. Solution : Use molecular sieves or azeotropic distillation with toluene.

- Pitfall : Byproduct formation (e.g., hydrolysis to carboxylic acid). Solution : Strict anhydrous conditions and inert atmosphere (N₂/Ar).

- Pitfall : Chromatography-dependent purification. Solution : Recrystallization from ethanol/water mixtures improves scalability .

Q. How do computational tools enhance the design of derivatives with improved bioactivity?

- Docking studies : Predict binding affinity to targets (e.g., Pks13 or CAR receptors) using AutoDock or Schrödinger.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the anilino ring) with biological potency.

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.